molecular formula C5H5N3O3 B2483377 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde CAS No. 1215121-75-7

1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde

Cat. No. B2483377
CAS RN: 1215121-75-7
M. Wt: 155.113
InChI Key: YFVJYQKUBWBHDV-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C5H5N3O3 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A recent research describes a unique fragment combination mode [NC] + [CC] + [N] that produces multi-substituted Pyrazoles .


Molecular Structure Analysis

The molecular structure of 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde consists of a pyrazole ring with a methyl group at position 1, a nitro group at position 3, and a carbaldehyde group at position 5 . The average mass of the molecule is 155.111 Da .


Chemical Reactions Analysis

Pyrazoles, including 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Scientific Research Applications

Crystal Structure Analysis

The compound can be used in crystal structure analysis . For instance, a similar compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, has been studied for its crystal structure . The crystallographic data and atomic coordinates obtained from such studies can provide valuable insights into the molecular structure and bonding of the compound.

Synthesis of New Compounds

1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde can serve as a precursor for the synthesis of new compounds . For example, it can be converted into 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid through a reaction involving nitric acid and sulfuric acid .

Biological Applications

The pyrazole scaffold, to which 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde belongs, is known for its wide range of biological properties . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Development of Azapentalenes

The compound can be used in the development of azapentalenes . Azapentalenes are a class of compounds that can be synthesized through ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .

Antifungal Activity

Compounds with a structure similar to 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde have been studied for their antifungal activity . The electrostatic properties of these compounds, particularly the benzene ring of the indazole, have been found to be beneficial for antifungal activity .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde are currently unknown . The compound’s structure suggests potential involvement in pathways related to nitro group reduction and aldehyde metabolism, but this requires further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde . Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets.

Future Directions

Pyrazoles, including 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .

properties

IUPAC Name

2-methyl-5-nitropyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-7-4(3-9)2-5(6-7)8(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVJYQKUBWBHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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